molecular formula C17H10O2 B12558615 5H-Benzo[d]naphtho[2,3-b]pyran-5-one CAS No. 151648-59-8

5H-Benzo[d]naphtho[2,3-b]pyran-5-one

Cat. No.: B12558615
CAS No.: 151648-59-8
M. Wt: 246.26 g/mol
InChI Key: SSYZAJVXLKVTLL-UHFFFAOYSA-N
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Description

5H-Benzo[d]naphtho[2,3-b]pyran-5-one is a polycyclic aromatic compound that features a fused ring system incorporating benzene, naphthalene, and pyran moieties. This compound is of significant interest due to its presence in various natural products and its potential pharmacological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzo[d]naphtho[2,3-b]pyran-5-one can be achieved through several methods. One notable approach involves the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . This method is advantageous due to its redox-neutral conditions and the use of readily available starting materials.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as the use of eco-friendly catalysts and solvents, are often applied to scale up the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions: 5H-Benzo[d]naphtho[2,3-b]pyran-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted derivatives and quinone or hydroquinone analogs .

Scientific Research Applications

5H-Benzo[d]naphtho[2,3-b]pyran-5-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex polycyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5H-Benzo[d]naphtho[2,3-b]pyran-5-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting the replication of cancer cells. Additionally, it may inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

    Dibenzo[b,d]pyran-6-one: Shares a similar fused ring system but differs in the position of the oxygen atom.

    Benzo[d]naphtho[1,2-b]pyran-6-one: Another related compound with a different arrangement of the fused rings.

Uniqueness: 5H-Benzo[d]naphtho[2,3-b]pyran-5-one is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential pharmacological activities make it a compound of significant interest in various fields of research .

Properties

CAS No.

151648-59-8

Molecular Formula

C17H10O2

Molecular Weight

246.26 g/mol

IUPAC Name

naphtho[2,3-c]isochromen-5-one

InChI

InChI=1S/C17H10O2/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)19-17/h1-10H

InChI Key

SSYZAJVXLKVTLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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